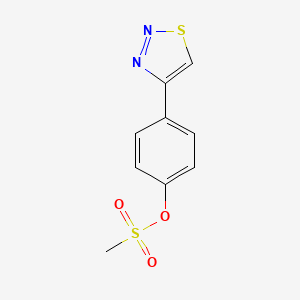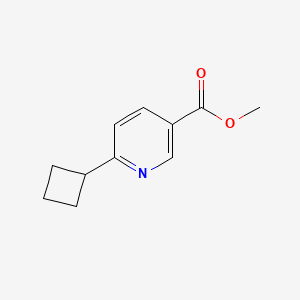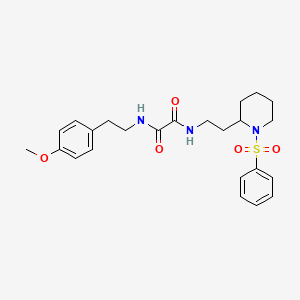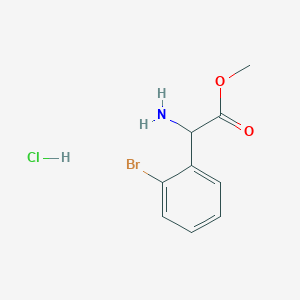![molecular formula C16H13N5O3 B2874152 (Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 300567-56-0](/img/structure/B2874152.png)
(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many natural products and synthetic compounds . It also contains a hydrazone group, which is often involved in the formation of carbon-nitrogen bonds, and a pyrazolone ring, which is a heterocyclic compound containing nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined using techniques like NMR, IR, and mass spectrometry .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazole derivatives, including those with benzo[d][1,3]dioxol-5-yl groups, have been extensively studied for their antimicrobial properties. Such compounds exhibit promising antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents. For instance, studies have shown that certain pyrazole derivatives exhibit significant activity against various bacterial and fungal strains, indicating their potential as templates for designing new antimicrobial drugs (Sareen et al., 2010); (Abunada et al., 2008).
Antioxidant Properties
Pyrazole derivatives are also investigated for their antioxidant properties. The ability of these compounds to act as free radical scavengers makes them interesting candidates for the development of antioxidant therapies. Research indicates that specific pyrazole-based compounds possess enhanced antioxidant effects, suggesting their utility in combating oxidative stress-related diseases (Kumar et al., 2018).
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored, with several studies demonstrating their efficacy against various cancer cell lines. By modifying the pyrazole core and incorporating different substituents, researchers have developed compounds with potent anticancer activities. This includes the inhibition of cell proliferation and the induction of apoptosis in cancer cells, highlighting the therapeutic potential of pyrazole derivatives in oncology (Gomha et al., 2016).
Anti-inflammatory Properties
Compounds based on the pyrazole scaffold have been identified to exhibit anti-inflammatory properties. These effects are attributed to their ability to modulate various biochemical pathways involved in inflammation, offering a basis for the development of new anti-inflammatory medications (Chikkula & Sundararajan, 2017).
Propriétés
IUPAC Name |
5-amino-4-(1,3-benzodioxol-5-yldiazenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c17-15-14(16(22)21(20-15)11-4-2-1-3-5-11)19-18-10-6-7-12-13(8-10)24-9-23-12/h1-8,20H,9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMZJQZXSCFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2874069.png)
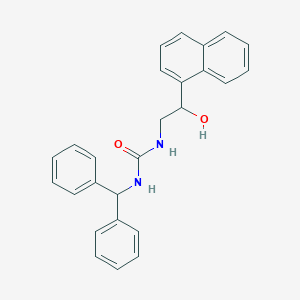


![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
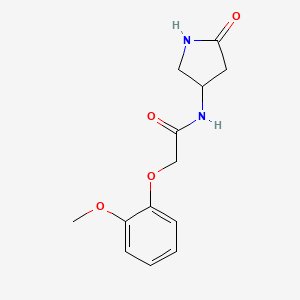
![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)
